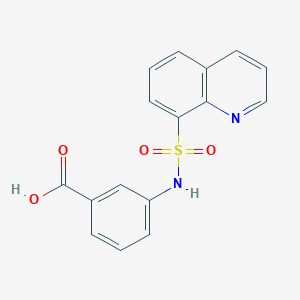
3-(Quinolin-8-ylsulfonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinolin-8-ylsulfonylamino)benzoic acid is a useful research compound. Its molecular formula is C16H12N2O4S and its molecular weight is 328.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Quinolin-8-ylsulfonylamino)benzoic acid (CAS No. 209173-94-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound consists of a benzoic acid moiety linked to a quinoline derivative through a sulfonamide group. Its molecular formula is C16H12N2O4S, and it possesses both hydrophilic and lipophilic characteristics, making it suitable for various biological applications.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. A study evaluating the antibacterial activity of quinoline derivatives found that certain analogs demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Related Quinoline Derivative | 16 | Escherichia coli |
| Standard Antibiotic (e.g., Penicillin) | 8 | Staphylococcus aureus |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in vitro. It was shown to inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways. In a controlled study, cells treated with varying concentrations of the compound displayed reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in inflammation and immune responses.
- Cell Signaling Pathways : It can influence signaling cascades such as NF-kB and MAPK pathways, which are critical in inflammatory responses .
Study on Antimicrobial Efficacy
In a recent study published in Pharmaceutics, researchers evaluated the efficacy of various quinoline derivatives, including this compound. The study highlighted its superior activity against resistant bacterial strains compared to conventional treatments .
Pharmacokinetics
Another investigation focused on the pharmacokinetics of related compounds, revealing insights into absorption rates and metabolic pathways. The study utilized mouse models to assess oral bioavailability and systemic distribution, finding that modifications in chemical structure significantly affected pharmacokinetic profiles .
Propriétés
Numéro CAS |
209173-94-4 |
|---|---|
Formule moléculaire |
C16H12N2O4S |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
3-(quinolin-8-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-5-1-7-13(10-12)18-23(21,22)14-8-2-4-11-6-3-9-17-15(11)14/h1-10,18H,(H,19,20) |
Clé InChI |
CLILVEMCMVDPJI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















